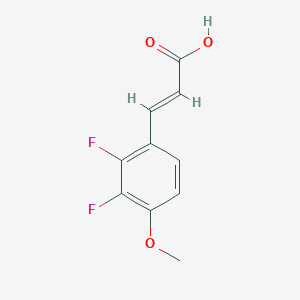

2,3-Difluoro-4-methoxycinnamic acid

CAS No.: 886499-79-2

Cat. No.: VC2380500

Molecular Formula: C10H8F2O3

Molecular Weight: 214.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886499-79-2 |

|---|---|

| Molecular Formula | C10H8F2O3 |

| Molecular Weight | 214.16 g/mol |

| IUPAC Name | (E)-3-(2,3-difluoro-4-methoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H8F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2-5H,1H3,(H,13,14)/b5-3+ |

| Standard InChI Key | KSQQVCSWUHCHLA-HWKANZROSA-N |

| Isomeric SMILES | COC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F |

| SMILES | COC1=C(C(=C(C=C1)C=CC(=O)O)F)F |

| Canonical SMILES | COC1=C(C(=C(C=C1)C=CC(=O)O)F)F |

Introduction

2,3-Difluoro-4-methoxycinnamic acid is a synthetic organic compound belonging to the cinnamic acid derivatives. It is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions and a methoxy group at the 4th position on the aromatic ring. This compound is notable for its potential biological activities and applications in organic synthesis.

Synthesis

The synthesis of 2,3-Difluoro-4-methoxycinnamic acid typically involves a condensation reaction. The primary steps include the use of commercially available starting materials such as 2,3-difluorobenzaldehyde and 4-methoxybenzaldehyde. In industrial settings, more efficient methods may be employed, including catalytic processes to enhance reaction rates and yields.

Chemical Reactions and Derivatives

2,3-Difluoro-4-methoxycinnamic acid can undergo several types of chemical reactions, allowing for the modification of its structure to create various derivatives with potentially different properties. Common reagents for these reactions include those used in esterification, amidation, and other functional group transformations.

Biological Activities

Research indicates that 2,3-Difluoro-4-methoxycinnamic acid may exhibit antimicrobial and anticancer activities due to its interactions with specific molecular targets within biological systems. These interactions could lead to potential therapeutic effects in various biological contexts.

Applications in Scientific Research

This compound has diverse applications in scientific research, particularly in the fields of organic synthesis and pharmacology. Its unique structure and properties make it a valuable tool for studying biological activities and developing new therapeutic agents.

Comparison with Other Cinnamic Acid Derivatives

Other cinnamic acid derivatives have shown significant biological activities. For example, cinnamic acid itself is known for its antimicrobial, anticancer, and antioxidant properties . The addition of fluorine and methoxy groups in 2,3-Difluoro-4-methoxycinnamic acid may enhance or modify these properties, offering potential advantages over other derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume